Cas no 1891-14-1 (4-Chloro-1,10-phenanthroline)

4-Chloro-1,10-phenanthroline is a heterocyclic compound featuring a phenanthroline core substituted with a chloro group at the 4-position. This modification enhances its utility as a versatile ligand in coordination chemistry, particularly in the formation of stable metal complexes. The chloro substituent provides a reactive site for further functionalization, enabling tailored applications in catalysis, photochemistry, and materials science. Its rigid aromatic structure ensures strong binding affinity to transition metals, making it valuable in luminescent and redox-active systems. The compound is also employed in analytical chemistry for metal ion detection due to its selective chelating properties. High purity and consistent performance underscore its reliability for research and industrial applications.
4-Chloro-1,10-phenanthroline structure
4-Chloro-1,10-phenanthroline structure
Product Name:4-Chloro-1,10-phenanthroline
CAS No:1891-14-1
MF:C12H7ClN2
MW:214.650381326675
CID:118183
PubChem ID:19884364
Update Time:2025-06-08

4-Chloro-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1,10-phenanthroline
    • 1,10-Phenanthroline,4-chloro-
    • 1,10-Phenanthroline,4-chloro
    • 4-Chlor-1,10-phenanthrolin
    • 4-chloro-[1,10]phenanthroline
    • 4-Chloro-1,10-diazaphenanthrene
    • 7-chloro-1,10-phenanthroline
    • Z1509519033
    • BAA89114
    • EN300-6736730
    • CS-0203319
    • BS-53378
    • SCHEMBL912543
    • DTXSID50600993
    • SB66680
    • BAEVILLEIGDCDN-UHFFFAOYSA-N
    • 1,10-Phenanthroline, 4-chloro-
    • 1891-14-1
    • Inchi: 1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
    • InChI Key: BAEVILLEIGDCDN-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C=1C=CC1=CC=CN=C21

Computed Properties

  • Exact Mass: 214.03000
  • Monoisotopic Mass: 214.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.375±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 180-230 ºC
  • Boiling Point: 380.5 °C at 760 mmHg
  • Flash Point: 215.8 °C
  • Solubility: Almost insoluble (0.021 g/l) (25 º C),
  • PSA: 25.78000
  • LogP: 3.43640

4-Chloro-1,10-phenanthroline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-1,10-phenanthroline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM277582-5g
4-Chloro-1,10-phenanthroline
1891-14-1 95%
5g
$*** 2023-03-29
Alichem
A019145861-5g
4-Chloro-1,10-phenanthroline
1891-14-1 95%
5g
$1105.50 2023-09-02
Alichem
A019145861-10g
4-Chloro-1,10-phenanthroline
1891-14-1 95%
10g
$1420.40 2023-09-02
Alichem
A019145861-25g
4-Chloro-1,10-phenanthroline
1891-14-1 95%
25g
$2363.76 2023-09-02
eNovation Chemicals LLC
Y1248319-1g
1,10-Phenanthroline, 4-chloro-
1891-14-1 97%
1g
$145 2024-06-07
Ambeed
A257267-100mg
4-Chloro-1,10-phenanthroline
1891-14-1 95+%
100mg
$19.0 2025-02-19
Ambeed
A257267-250mg
4-Chloro-1,10-phenanthroline
1891-14-1 95+%
250mg
$24.0 2025-02-19
Ambeed
A257267-1g
4-Chloro-1,10-phenanthroline
1891-14-1 95+%
1g
$95.0 2025-02-19
Enamine
EN300-6736730-0.05g
4-chloro-1,10-phenanthroline
1891-14-1 95.0%
0.05g
$94.0 2025-03-21
Enamine
EN300-6736730-0.1g
4-chloro-1,10-phenanthroline
1891-14-1 95.0%
0.1g
$140.0 2025-03-21

4-Chloro-1,10-phenanthroline Production Method

4-Chloro-1,10-phenanthroline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1891-14-1)4-Chloro-1,10-phenanthroline
Order Number:A1004142
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:01
Price ($):165.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1891-14-1)4-Chloro-1,10-phenanthroline
Order Number:sfd6848
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

4-Chloro-1,10-phenanthroline Related Literature

  • 1. Tautomeric pyridines. Part 22. The effect of intramolecular hydrogen bonding on the tautomeric structure of 4-amino-1,10-phenanthrolines
    Michael J. Cook,Alan R. Katritzky,Sourena Nadji J. Chem. Soc. Perkin Trans. 2 1978 1215

Additional information on 4-Chloro-1,10-phenanthroline

Recent Advances in the Study of 4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) in Chemical Biology and Pharmaceutical Research

4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) is a heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its role as a ligand in metal coordination complexes, its potential as an inhibitor in enzymatic reactions, and its utility in the development of novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.

One of the key areas of interest is the use of 4-Chloro-1,10-phenanthroline in the synthesis of metal-based complexes. A 2023 study demonstrated its efficacy as a chelating agent in the formation of copper(II) complexes, which exhibited promising antimicrobial activity against drug-resistant bacterial strains. The study also revealed that the chloro-substituent at the 4-position significantly enhances the stability of these complexes, making them suitable for further pharmacological evaluation.

In addition to its role in coordination chemistry, 4-Chloro-1,10-phenanthroline has been investigated for its inhibitory effects on specific enzymes. Recent research published in the Journal of Medicinal Chemistry (2024) identified this compound as a potent inhibitor of ribonuclease H (RNase H), an enzyme critical for the replication of retroviruses such as HIV. The study utilized molecular docking and kinetic assays to elucidate the binding mechanism, suggesting that the chloro-substituent plays a crucial role in stabilizing the enzyme-inhibitor complex.

Another promising application of 4-Chloro-1,10-phenanthroline lies in its potential as an anticancer agent. A preclinical study conducted in 2024 evaluated its cytotoxicity against various cancer cell lines, including breast and lung cancer. The results indicated that the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. These findings underscore its potential as a lead compound for the development of new chemotherapeutic agents.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-Chloro-1,10-phenanthroline. Recent pharmacokinetic studies have highlighted issues such as low oral bioavailability and rapid metabolism, which may limit its clinical utility. However, ongoing research is exploring structural modifications and formulation strategies to address these limitations, with promising preliminary results.

In conclusion, 4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial and antiviral agents to potential anticancer therapeutics, demonstrate its versatility. Future studies should focus on overcoming its pharmacokinetic challenges and further elucidating its mechanisms of action to fully realize its therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1891-14-1)4-Chloro-1,10-phenanthroline
A1004142
Purity:99%
Quantity:1g
Price ($):165.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1891-14-1)4-Chloro-1,10-phenanthroline
sfd6848
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email